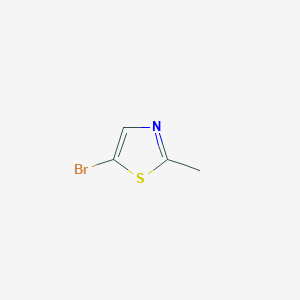

5-Bromo-2-methylthiazole

Descripción

Overview of Thiazole (B1198619) Heterocycles in Medicinal Chemistry and Materials Science

Thiazoles are a class of five-membered heterocyclic compounds containing one sulfur and one nitrogen atom. This structural motif is a privileged scaffold in medicinal chemistry, found in a wide array of pharmacologically active molecules. acs.orgresearchgate.net The thiazole ring is a key component of vitamin B1 (thiamine) and is present in numerous FDA-approved drugs. acs.orgresearchgate.net Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netkuey.net This versatility arises from the ability of the thiazole nucleus to interact with various biological targets. jneonatalsurg.com

In the realm of materials science, thiazole-based compounds are investigated for their unique electronic and optical properties. They serve as building blocks for the synthesis of fluorescent dyes, polymers, and other functional materials. smolecule.comsmolecule.com The aromaticity and tunable electronic nature of the thiazole ring make it a valuable component in the design of novel materials with specific applications. jneonatalsurg.com

Significance of Brominated Thiazoles in Synthetic Organic Chemistry

The introduction of a bromine atom onto the thiazole ring, creating brominated thiazoles, significantly enhances their utility as synthetic intermediates. acs.org Bromine's presence at a specific position on the thiazole ring, such as in 5-Bromo-2-methylthiazole, provides a reactive handle for a variety of chemical transformations. This is because bromine can act as a good leaving group in nucleophilic substitution reactions and is amenable to various cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings. smolecule.com

These reactions allow for the introduction of a wide range of functional groups and the construction of more complex molecular architectures. Consequently, brominated thiazoles are crucial precursors for the synthesis of functionalized thiazoles, which are in turn essential for developing new materials, natural products, and pharmaceuticals. acs.org The process of bromination itself can be challenging due to the lower reactivity of the thiazole ring compared to other heterocycles like thiophene, often requiring specific and sometimes harsh reaction conditions. acs.org

Historical Context of this compound within Thiazole Research

The study of thiazoles dates back to the late 19th century, with the first synthesis reported by Hantzsch in 1887. researchgate.nettandfonline.com Research into halogenated thiazoles, including brominated derivatives, gained momentum in the mid-20th century. While specific historical details on the first synthesis of this compound are not extensively documented in readily available literature, its development is a logical progression within the broader exploration of thiazole chemistry. The advancement of regioselective halogenation techniques, particularly from the 1980s onwards, enabled the precise placement of halogen atoms like bromine on the thiazole ring. smolecule.com This has been crucial for systematically studying the structure-activity relationships of thiazole derivatives and for synthesizing targeted molecules with desired properties.

Scope and Objectives of Research on this compound

Current research on this compound is multifaceted, with several key objectives. A primary focus is its utilization as a versatile building block in organic synthesis. Researchers aim to develop efficient and selective methods for its functionalization to create novel compounds with potential biological activity. nih.gov

A significant area of investigation is in medicinal chemistry, where this compound serves as a precursor for the synthesis of potential therapeutic agents. netascientific.com Studies have explored its use in developing compounds with antimicrobial and anticancer properties. For instance, it has been used to create analogs of stilbenes that act as DNA topoisomerase IB inhibitors, a target for cancer therapy. nih.gov

The physical and chemical properties of this compound are also of interest. Understanding its reactivity, stability, and spectroscopic characteristics is fundamental for its effective application in synthesis and materials science. lookchem.com

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C4H4BrNS | nih.gov |

| IUPAC Name | 5-bromo-2-methyl-1,3-thiazole | nih.gov |

| CAS Number | 57268-16-3 | nih.gov |

| Molecular Weight | 178.05 g/mol | nih.govbldpharm.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Temperature | Keep in dark place, Inert atmosphere, Store in freezer, under -20°C | sigmaaldrich.combldpharm.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-2-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNS/c1-3-6-2-4(5)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVGGGOWCWNMNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(S1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00530271 | |

| Record name | 5-Bromo-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00530271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57268-16-3 | |

| Record name | 5-Bromo-2-methylthiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57268-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2-methyl-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00530271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2-methyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 2 Methylthiazole and Its Derivatives

Direct Bromination Strategies of 2-Methylthiazole (B1294427) Precursors

The most common route to 5-Bromo-2-methylthiazole is through the direct bromination of 2-methylthiazole. This method leverages the inherent reactivity of the thiazole (B1198619) ring towards electrophilic substitution.

Electrophilic Substitution Mechanisms at the 5-Position of the Thiazole Ring

The thiazole ring is an aromatic heterocycle characterized by significant pi-electron delocalization. wikipedia.org The calculated pi-electron density shows that the C5 position is the most electron-rich and, therefore, the primary site for electrophilic substitution. wikipedia.orgpharmaguideline.comchemicalbook.com The reaction proceeds via a standard electrophilic aromatic substitution (EAS) mechanism. An electrophilic bromine species (Br+) attacks the electron-rich C5 carbon, forming a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion. The positive charge is delocalized across the ring system. In the final step, a proton is eliminated from the C5 position, restoring the aromaticity of the thiazole ring and yielding the 5-bromo substituted product.

Regioselectivity Considerations in Bromination Reactions

The regioselectivity of bromination on the thiazole ring is highly directed. Electrophilic attack preferentially occurs at the C5 position. pharmaguideline.comslideshare.net This preference is further enhanced by the presence of an electron-donating substituent, such as a methyl group, at the C2 position. The methyl group in 2-methylthiazole increases the electron density of the ring, particularly at the C5 position, making it even more susceptible to electrophilic attack over the C4 position. pharmaguideline.com Consequently, the bromination of 2-methylthiazole almost exclusively yields the 5-bromo isomer.

Reagents and Conditions for 5-Bromination

Several reagents and conditions are employed for the 5-bromination of 2-methylthiazole and its derivatives. The choice of reagent can influence the reaction's efficiency and selectivity.

N -Bromosuccinimide (NBS): NBS is a widely used reagent for the bromination of aromatic heterocycles. wikipedia.org It is considered a safer and more convenient alternative to liquid bromine as it is a solid that provides a low, constant concentration of Br2 in the reaction mixture. researchgate.netmasterorganicchemistry.com The reaction is often carried out in a suitable solvent, such as chloroform, acetic acid, or dimethylformamide (DMF), which can influence selectivity. wikipedia.orgnih.gov For electron-rich aromatic compounds, DMF as a solvent often leads to high levels of para-selectivity, which in the case of 2-methylthiazole corresponds to C5 bromination. wikipedia.org

Bromine (Br2): Molecular bromine is a traditional and effective brominating agent. The reaction is typically performed in a solvent like acetic acid or chloroform. researchgate.net While highly effective, Br2 is corrosive and toxic, requiring careful handling. researchgate.net

The table below summarizes typical conditions for these bromination reactions.

| Reagent | Solvent | Typical Conditions | Reference |

| N-Bromosuccinimide (NBS) | Chloroform, Acetic Acid, DMF | Room temperature or gentle heating | wikipedia.orgnih.gov |

| Bromine (Br2) | Acetic Acid, Chloroform | Often performed at controlled, low temperatures | researchgate.net |

Optimization of Reaction Parameters for Yield and Purity

To maximize the yield and purity of this compound, several reaction parameters can be optimized.

Stoichiometry: The molar ratio of the brominating agent to the 2-methylthiazole substrate is crucial. Using a slight excess of the brominating agent can help drive the reaction to completion, but a large excess may lead to the formation of di-brominated or other side products.

Temperature: Temperature control is essential. Exothermic bromination reactions may require initial cooling to manage the reaction rate and prevent side reactions. Subsequently, gentle heating might be necessary to ensure complete conversion.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) allows for the determination of the optimal reaction time, ensuring the starting material is consumed without significant product degradation.

Synthesis via Ring-Closure Reactions Incorporating Bromine

An alternative to direct bromination is the construction of the thiazole ring itself using a bromine-containing precursor. The Hantzsch thiazole synthesis is the most prominent example of this strategy.

Hantzsch Thiazole Synthesis and its Adaptations for Brominated Products

The Hantzsch thiazole synthesis is a classic and versatile method for forming the thiazole ring. nih.gov The fundamental reaction involves the cyclization of an α-halocarbonyl compound with a thioamide. nih.govchemhelpasap.com

To synthesize a 5-brominated thiazole derivative using this method, a brominated α-halocarbonyl would be required. For this compound, the synthesis would theoretically involve the reaction between thioacetamide (B46855) and a 2,2-dibromo-1-oxoethane derivative, followed by subsequent steps. However, the direct Hantzsch synthesis to specifically yield this compound is less commonly reported than direct bromination, as the required α,α-dihaloketone precursors can be challenging to prepare and handle. Adaptations often focus on synthesizing other substituted bromothiazoles, for instance, by reacting an α-bromoketone with a thioamide to produce 2,4-disubstituted thiazoles, which could then potentially be brominated at the 5-position if it remains unsubstituted. mdpi.comresearchgate.net

Utilizing α-Bromocarbonyl Compounds in Thiazole Formation

The Hantzsch thiazole synthesis is a fundamental method for constructing the thiazole ring. This reaction typically involves the condensation of an α-halocarbonyl compound with a thioamide. In the context of 2-methylthiazole derivatives, thioacetamide is a common reactant. For instance, the synthesis of 4-(4-halophenyl)-2-methylthiazoles can be achieved by reacting 2-bromo-1-(4-halophenyl)ethan-1-ones with thioacetamide. nih.gov The resulting 2-methylthiazole core can then be brominated at the 5-position.

A direct approach to forming a 5-bromothiazole (B1268178) ring involves using α,α-dihaloketones or their equivalents. While not a direct synthesis of this compound, a related one-pot method for producing highly functionalized 5-bromo-2-aminothiazoles involves the reaction of α-bromoketones with substituted thioureas. researchgate.net This demonstrates the utility of α-bromocarbonyls in efficiently constructing the brominated thiazole scaffold.

Derivatization of this compound

This compound serves as a valuable building block for further molecular elaboration due to its multiple reactive sites. The bromine atom at the 5-position, the methyl group at the 2-position, and the thiazole ring itself offer opportunities for diverse chemical transformations.

Strategies for Further Functionalization at the 2-Methyl Group

The methyl group at the 2-position of the thiazole ring can be functionalized through various methods. One common strategy is free-radical bromination. For example, intermediates such as 4-(4-halophenyl)-2-methyl-5-bromothiazole can undergo benzylic bromination using N-bromosuccinimide (NBS) under light irradiation to yield 5-bromo-2-(bromomethyl)-4-(4-halophenyl)thiazoles. nih.gov This brominated methyl group then becomes a key site for subsequent reactions, such as the Arbuzov reaction to form phosphonates, which are precursors for Wittig-Horner reactions. nih.gov

Nucleophilic Aromatic Substitution on the Bromine Atom

Nucleophilic aromatic substitution (SNAr) provides a pathway to replace the bromine atom at the 5-position with various nucleophiles. libretexts.org This reaction is generally facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.orgnih.gov In the case of this compound, the thiazole ring itself is electron-deficient, which can activate the bromine for substitution.

The SNAr mechanism proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate, followed by the elimination of the bromide ion to restore aromaticity. libretexts.org This method allows for the introduction of a wide range of substituents, including amines, alkoxides, and thiolates, at the 5-position. For the reaction to proceed efficiently, the thiazole ring must be sufficiently electron-deficient to stabilize the intermediate. semanticscholar.org

Cross-Coupling Reactions at the 5-Position (e.g., Suzuki, Sonogashira, Heck)

The bromine atom at the 5-position of this compound is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki reaction involves the coupling of an organohalide with an organoboron species, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is widely used to form biaryl linkages. This compound can be coupled with various aryl or heteroaryl boronic acids to synthesize 5-aryl-2-methylthiazole derivatives. mdpi.comnih.gov The general mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

| Catalyst | Base | Solvent | Substrate | Product Yield |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/Water | Arylboronic acids | Moderate to Good mdpi.com |

| Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | Heteroarylboronic acids | Good nih.gov |

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netorganic-chemistry.org This reaction allows for the introduction of alkynyl moieties at the 5-position of the thiazole ring. researchgate.netnih.gov The reaction is valuable for creating extended π-systems and is a key step in the synthesis of various complex molecules and materials. soton.ac.uk

| Catalyst System | Base | Solvent | Substrate |

| Pd(PPh₃)₄ / CuI | Et₃N | THF | Terminal Alkynes soton.ac.uk |

| PdCl₂(PPh₃)₂ / CuI | Et₃N | Toluene | Phenylacetylene researchgate.net |

Heck Reaction: The Heck reaction is a palladium-catalyzed C-C coupling between an aryl or vinyl halide and an activated alkene in the presence of a base. organic-chemistry.org This reaction can be used to attach alkenyl groups to the 5-position of this compound. The reaction typically demonstrates high trans selectivity. organic-chemistry.org Recent advancements have expanded the scope of substrates amenable to the Heck reaction, including various heteroaryl bromides. thieme-connect.de

| Catalyst | Base | Solvent | Substrate |

| Pd(OAc)₂ | K₂CO₃ | NMP or DMAc | Activated Alkenes thieme-connect.de |

| Palladacycle complexes | Various | Various | Aryl/Aliphatic Olefins organic-chemistry.org |

Synthesis of Thiazole-Based Stilbene (B7821643) Analogs from this compound Intermediates

This compound derivatives are crucial intermediates in the synthesis of thiazole-based stilbene analogs, which have been investigated for their biological activities. nih.gov A multi-step synthesis can be employed, starting from a 4-(4-halophenyl)-2-methylthiazole. nih.gov The synthetic sequence is as follows:

Bromination at the 5-position: The 2-methylthiazole ring is first brominated at the 5-position using NBS via an electrophilic substitution mechanism. nih.gov

Benzylic Bromination: The resulting this compound intermediate undergoes a subsequent free-radical bromination at the methyl group, also with NBS but under light irradiation, to give a 5-bromo-2-(bromomethyl)thiazole derivative. nih.gov

Arbuzov Reaction: The bromomethyl intermediate is then converted into a phosphonate (B1237965) ester through an Arbuzov reaction.

Wittig-Horner Reaction: Finally, a Wittig-Horner reaction between the phosphonate ester and an appropriate aldehyde yields the target thiazole-based stilbene analog. nih.gov

This synthetic strategy allows for the creation of a library of stilbene analogs with diverse substitution patterns for biological evaluation. nih.govnih.gov

Preparation of Azo Ligands Derived from 2-Amino-5-bromothiazole

Azo compounds containing a thiazole moiety are of interest as potential ligands and dyes. These can be prepared starting from 2-amino-5-bromothiazole. The synthesis involves two main steps:

Diazotization: The amino group of 2-amino-5-bromothiazole is converted into a diazonium salt. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) in a strong acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C). researchgate.netuobaghdad.edu.iq

Azo Coupling: The resulting diazonium salt, which is a weak electrophile, is then reacted with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. researchgate.netnih.gov The coupling reaction is an electrophilic aromatic substitution, where the diazonium salt attacks the activated aromatic ring, typically at the para position, to form the azo linkage (-N=N-). rdd.edu.iq

This procedure allows for the synthesis of a variety of azo ligands with different substituents on the coupling component, which can then be used to form metal complexes or studied for their chromophoric properties. researchgate.net

Synthesis of 5-(2-Bromo-4-methylthiazol-5-yl)pyrazole Derivatives

The synthesis of pyrazole (B372694) derivatives incorporating a 2-bromo-4-methylthiazole (B1268296) moiety involves a multi-step sequence starting from ethyl-2-bromo-4-methylthiazole-5-carboxylate. This process highlights a series of classical organic reactions to build the target heterocyclic structure.

The synthesis commences with the bromination of 2-Amino-4-methyl thiazole-5-ethylcarboxylate to yield Ethyl-2-bromo-4-methylthiazole-5-carboxylate (2). researchgate.net This intermediate then undergoes hydrolysis using sodium hydroxide (B78521) to form 2-bromo-4-methylthiazole-5-carboxylic acid (3). researchgate.net The carboxylic acid is subsequently converted into an N-methoxy-N,4-dimethylthiazole-5-carboxamide derivative (4) using N,O-dimethyl hydroxylamine (B1172632) hydrochloride. researchgate.net Treatment of this amide with a Grignard reagent furnishes the key ketone intermediate, 1-(2-bromo-4-methylthiazol-5-yl)ethanone (B1511749) (5). researchgate.net

The final steps involve the reaction of the ethanone (B97240) (5) with carbon disulfide in the presence of sodium hydride, followed by methylation with methyl iodide to give an intermediate dithioketal (6). researchgate.net This intermediate is then cyclized with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) to afford the final product, 5-(2-bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole (7). researchgate.net

Table 1: Synthetic Pathway for 5-(2-Bromo-4-methylthiazol-5-yl)-3-(methylthio)-1H-pyrazole researchgate.net

| Step | Starting Material | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 2-Amino-4-methyl thiazole-5-ethylcarboxylate | HBr, NaNO₂ | Ethyl-2-bromo-4-methylthiazole-5-carboxylate (2) | 49.24 |

| 2 | Compound (2) | NaOH, THF | 2-bromo-4-methylthiazole-5-carboxylic acid (3) | 70.82 |

| 3 | Compound (3) | N,O-dimethyl hydroxylamine HCl, EDC.HCl | 2-bromo-N-methoxy-N,4-dimethylthiazole-5-carboxamide (4) | 93.47 |

| 4 | Compound (4) | Grignard Reagent | 1-(2-bromo-4-methylthiazol-5-yl)ethanone (5) | 81.81 |

| 5 | Compound (5) | CS₂, NaH, CH₃I | Intermediate (6) | 86.76 |

Green Synthesis Approaches for 2-Bromo-4-methylthiazole-5-carboxamide (B8233981) Derivatives

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including thiazole derivatives, to reduce environmental impact and improve efficiency. For the synthesis of 2-bromo-4-methylthiazole-5-carboxamide derivatives, several green strategies can be proposed based on established methodologies for related structures.

One prominent approach is the use of microwave irradiation, which can significantly reduce reaction times and often leads to higher yields with fewer by-products. bepls.com The combination of microwave heating with green solvents, such as polyethylene (B3416737) glycol (PEG-400) or water, offers an environmentally benign alternative to conventional volatile organic solvents. bepls.com For instance, one-pot reactions of an appropriate α-haloketone with a thioamide under microwave irradiation in PEG-400 can efficiently produce the thiazole core. bepls.com

Another sustainable method involves mechanochemistry, specifically ball milling, which conducts reactions in a solvent-free or near solvent-free environment. sci-hub.se This technique has been successfully used for the one-pot, three-component synthesis of 5-acetylthiazole derivatives using a recyclable solid acid catalyst. sci-hub.se Adapting such a solvent-free methodology for carboxamide derivatives could drastically reduce solvent waste.

The use of water as a solvent is a cornerstone of green synthesis. rsc.org For the synthesis of related 4-substituted-2-(alkylsulfanyl)thiazoles, reactions have been successfully carried out by refluxing dithiocarbamates and α-halocarbonyl compounds in water, eliminating the need for a catalyst and organic solvents. bepls.com These approaches highlight a shift towards more sustainable and efficient synthetic protocols that can be adapted for the production of 2-bromo-4-methylthiazole-5-carboxamide derivatives.

Industrial Scale-Up and Process Chemistry of this compound Synthesis

Considerations for Large-Scale Production and Efficiency

Scaling up the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. Key parameters include reactor design, heat management, and process optimization. The choice of reactor must account for the corrosive nature of reagents like bromine and hydrogen bromide, often necessitating glass-lined or specialized alloy reactors.

Efficient heat transfer is critical, as bromination reactions are typically highly exothermic. Maintaining precise temperature control is essential to prevent runaway reactions and minimize the formation of impurities. Process optimization focuses on maximizing throughput and yield by adjusting parameters such as reagent concentration, addition rates, and reaction times. Furthermore, the selection of starting materials and reagents must be evaluated for cost, availability, and safety at an industrial scale. Downstream processing, including product isolation and purification, must also be scalable, potentially shifting from laboratory-based chromatography to industrial methods like crystallization or distillation.

By-product Formation and Mitigation Strategies

In the synthesis of this compound, particularly during the bromination of 2-methylthiazole, the formation of by-products is a significant concern. Potential side reactions can lead to the formation of di-brominated products or isomers where bromine substitutes at other positions on the thiazole ring. For example, the bromination of 2-aminothiazole (B372263) has been shown to produce different products depending on reaction conditions, including salts that may complicate purification. google.com

Mitigation strategies are centered on precise control over reaction conditions.

Stoichiometry: Using a controlled molar ratio of bromine to the thiazole substrate can minimize over-bromination.

Temperature Control: Low-temperature conditions are often employed to increase the selectivity of the reaction and reduce the rate of side reactions.

Solvent Choice: The polarity and type of solvent can influence the reaction pathway and selectivity, helping to favor the formation of the desired 5-bromo isomer.

Reagent Addition: Slow, controlled addition of the brominating agent helps to manage the reaction exotherm and maintain a low localized concentration, further preventing unwanted secondary reactions.

Sustainable Synthesis Practices and Green Chemistry Principles

Adhering to green chemistry principles is vital for the sustainable industrial production of this compound. acs.org The goal is to design processes that reduce waste, conserve energy, and use less hazardous substances. jddhs.com

Key green chemistry principles applicable to this synthesis include:

Waste Prevention: Optimizing reactions to achieve high yields and selectivity minimizes the formation of waste.

Atom Economy: Designing synthetic routes that incorporate the maximum amount of starting materials into the final product.

Less Hazardous Chemical Synthesis: Whenever possible, using and generating substances that possess little to no toxicity to human health and the environment. jddhs.com This includes exploring alternative brominating agents that are safer to handle than elemental bromine.

Use of Safer Solvents and Auxiliaries: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents can significantly reduce the environmental footprint. rsc.orgjddhs.com

Catalysis: Employing catalytic reagents in place of stoichiometric ones can reduce waste and allow for milder reaction conditions. The use of recyclable catalysts is particularly beneficial. sci-hub.se

By integrating these principles, the industrial synthesis of this compound can be made more economically viable and environmentally responsible, aligning with modern standards for sustainable chemical manufacturing. synthiaonline.com

Reactivity and Reaction Mechanisms of 5 Bromo 2 Methylthiazole

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the thiazole (B1198619) ring is generally less facile than on more electron-rich aromatic systems. The reaction involves an electrophile replacing an atom, typically hydrogen, on the aromatic ring. wikipedia.org For 5-bromo-2-methylthiazole, the only available position for substitution is the C4 carbon.

Influence of Bromine on Ring Activation/Deactivation

Substituents on an aromatic ring significantly affect its reactivity towards electrophiles by either donating or withdrawing electron density. wikipedia.org Activating groups increase the rate of reaction by stabilizing the cationic intermediate, while deactivating groups decrease the rate. wikipedia.org

Methyl Group (at C2): The methyl group is an activating group. It donates electron density to the thiazole ring through an inductive effect, making the ring more nucleophilic and thus more susceptible to attack by electrophiles.

In this compound, the activating effect of the C2-methyl group is counteracted by the deactivating effect of the C5-bromo atom. This makes the thiazole ring less reactive towards electrophiles than 2-methylthiazole (B1294427) but potentially more reactive than 5-bromothiazole (B1268178).

Regioselectivity of Subsequent Electrophilic Attack

Regioselectivity refers to the preference for an electrophile to attack one position over another. studysmarter.co.uk In unsubstituted thiazole, electrophilic attack preferentially occurs at the C5 position, which is the most electron-rich. pharmaguideline.comchemicalbook.comresearchgate.net

For this compound, the C2 and C5 positions are already substituted. The only remaining carbon atom on the ring is at the C4 position. Therefore, any subsequent electrophilic aromatic substitution must occur at this site. The directing effects of the existing substituents converge on this single available position. While bromine is typically an ortho, para-director in benzene (B151609) chemistry, these concepts are adapted in heterocyclic systems. The combined electronic influences of the C2-methyl and C5-bromo substituents would modulate the reactivity at the C4 position, which becomes the exclusive site for further electrophilic substitution.

Nucleophilic Substitution Reactions

Aromatic rings that are electron-deficient, like thiazole, can undergo nucleophilic aromatic substitution (SNAr), especially when a good leaving group is present. wikipedia.org The electron-withdrawing nature of the nitrogen and sulfur heteroatoms facilitates this type of reaction by stabilizing the negatively charged intermediate.

SNAr Mechanisms with Various Nucleophiles

The SNAr mechanism is typically a two-step process involving the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. harvard.edu For this reaction to proceed, the ring is often activated by electron-withdrawing groups. wikipedia.org

In the context of this compound, the thiazole ring itself is inherently electron-deficient, which aids the reaction. The bromine at C5 serves as an excellent leaving group. Various nucleophiles can be employed in these reactions.

Table 1: Examples of Nucleophiles in SNAr Reactions with Halothiazoles

| Nucleophile Type | Example Nucleophile | Resulting Functional Group |

|---|---|---|

| Oxygen Nucleophiles | Alkoxides (e.g., NaOCH₃) | Ether |

| Sulfur Nucleophiles | Thiolates (e.g., NaSPh) | Thioether |

| Nitrogen Nucleophiles | Amines (e.g., Piperidine) | Amine |

| Carbon Nucleophiles | Cyanide (e.g., KCN) | Nitrile |

Displacement of the Bromine Atom

The displacement of the bromine atom at the C5 position of the thiazole ring is a key reaction. Studies on related compounds, such as 2-amino-4-methyl-5-bromothiazole, have shown that the bromine atom can be readily displaced by nucleophiles like thiophenoxide anions. cdnsciencepub.com The reaction proceeds via a bimolecular nucleophilic displacement mechanism (SNAr). The presence of the methyl group at the C4 position in this related compound was noted to cause some steric hindrance, slowing the reaction compared to the unsubstituted analogue. cdnsciencepub.com A similar, albeit likely less pronounced, steric influence from the C2-methyl group could be expected in this compound. This reaction is a valuable method for introducing a wide range of functional groups at the C5 position of the thiazole ring.

Organometallic Reactions

The carbon-bromine bond in this compound is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds through organometallic chemistry.

Two primary pathways involve this compound:

Formation of an Organometallic Reagent: The bromo-thiazole can be converted into a Grignard or organolithium reagent, which then acts as a nucleophile.

Use as a Substrate in Cross-Coupling Reactions: The compound can react with an existing organometallic reagent in the presence of a transition metal catalyst.

Grignard Reagent Formation: this compound can react with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, (2-methylthiazol-5-yl)magnesium bromide. adichemistry.commasterorganicchemistry.com This transforms the C5 position from an electrophilic site into a potent nucleophilic one, capable of reacting with a variety of electrophiles such as aldehydes, ketones, and esters. youtube.com

Cross-Coupling Reactions: this compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming C-C bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.org Reacting this compound with an arylboronic acid would yield a 5-aryl-2-methylthiazole derivative. nih.govnih.gov

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (stannane) with an organic halide, catalyzed by palladium. organic-chemistry.orglibretexts.org This method is known for its tolerance of a wide array of functional groups.

Heck Reaction: The Heck reaction couples the aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgnih.gov This would allow for the introduction of a vinyl group at the C5 position of the thiazole ring.

Table 2: Overview of Organometallic Reactions Involving this compound

| Reaction Name | Coupling Partner | Catalyst/Reagent | Bond Formed | Typical Product |

|---|---|---|---|---|

| Grignard Formation | N/A | Mg, THF | C-Mg | (2-methylthiazol-5-yl)magnesium bromide |

| Suzuki Coupling | Ar-B(OH)₂ | Pd(0) catalyst, Base | C-C (sp²) | 5-Aryl-2-methylthiazole |

| Stille Coupling | R-Sn(Bu)₃ | Pd(0) catalyst | C-C (sp²) | 5-Alkyl/Aryl-2-methylthiazole |

| Heck Coupling | Alkene (e.g., Styrene) | Pd(0) catalyst, Base | C-C (sp²) | 5-Vinyl-2-methylthiazole derivative |

Formation of Grignard Reagents and Organolithium Compounds

This compound serves as a precursor for the generation of valuable organometallic intermediates, namely Grignard reagents and organolithium compounds. These reagents are potent nucleophiles and are instrumental in forming new carbon-carbon and carbon-heteroatom bonds.

The formation of a Grignard reagent involves the reaction of this compound with magnesium metal, typically in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF). adichemistry.commasterorganicchemistry.com The magnesium inserts into the carbon-bromine bond, leading to the formation of (2-methylthiazol-5-yl)magnesium bromide. youtube.com This process effectively reverses the polarity of the C5 carbon from electrophilic to nucleophilic, a concept known as umpolung. adichemistry.com The general reaction is as follows:

Reaction Scheme for Grignard Reagent Formation

This compound + Mg → (2-Methylthiazol-5-yl)magnesium bromide

Similarly, organolithium compounds can be prepared through a metal-halogen exchange reaction. This is typically achieved by treating this compound with a strong organolithium base, such as n-butyllithium, at low temperatures in an inert solvent like THF. This reaction is generally faster and can be more selective than Grignard formation. The resulting 2-methylthiazol-5-yllithium is a highly reactive species used in subsequent reactions with various electrophiles.

These organometallic derivatives of 2-methylthiazole are crucial intermediates in organic synthesis, enabling the introduction of the 2-methylthiazole moiety into a wide range of molecular architectures. scite.ai

Palladium-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N, C-O bond formation)

The bromine atom at the C5 position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. The general mechanism for these reactions involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with a coupling partner, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orgnih.gov

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction couples this compound with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is widely used to form biaryl structures. For instance, the coupling of 5-bromoindazoles with heteroaryl boronic acids has been successfully demonstrated using catalysts like Pd(dppf)Cl₂. nih.gov

Buchwald-Hartwig Amination (C-N Bond Formation)

For the synthesis of N-arylthiazole derivatives, the Buchwald-Hartwig amination is a key method. wikipedia.orglibretexts.org This reaction couples this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong base. researchgate.net The development of specialized phosphine (B1218219) ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide variety of amines, including heterocyclic amines, with aryl halides. nih.govnih.gov

Heck Reaction (C-C Bond Formation)

The Heck reaction involves the palladium-catalyzed coupling of this compound with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.org This reaction typically proceeds in the presence of a base. Intramolecular versions of the Heck reaction are also valuable for constructing cyclic systems. wikipedia.org

Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is used to form a carbon-carbon bond between this compound and a terminal alkyne. researchgate.net This reaction is co-catalyzed by palladium and copper complexes. organic-chemistry.org It is a reliable method for the synthesis of aryl-alkyne structures and has been applied in the synthesis of various biologically active molecules. researchgate.netsoton.ac.uknih.gov

The table below summarizes typical conditions for these palladium-catalyzed cross-coupling reactions involving bromothiazole derivatives.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | DME, Toluene, Dioxane |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ with XPhos or tBuXPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

| Heck | Alkene | Pd(OAc)₂ with PPh₃ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ and CuI | Et₃N, Piperidine | THF, DMF |

Radical Reactions Involving the Bromine Atom or Methyl Group

Free radical reactions offer alternative pathways for the functionalization of this compound. utexas.edu The bromine atom can be a precursor to a thiazolyl radical through homolytic cleavage induced by thermal or photochemical means, or more commonly, through reaction with a radical initiator. For instance, treatment with tributyltin hydride can generate a radical at the C5 position, which can then be trapped or participate in intramolecular cyclization reactions. utexas.edu

The methyl group at the C2 position can also undergo radical reactions, most notably radical halogenation. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide), the methyl group can be converted to a bromomethyl group. This 2-(bromomethyl)-5-bromothiazole is a versatile intermediate for further synthetic modifications.

Furthermore, thiazole derivatives have been investigated for their antioxidant properties, which involves their ability to scavenge free radicals. nih.gov This activity implies that the thiazole ring system can interact with and stabilize radical species, potentially through the formation of a resonance-stabilized radical intermediate.

Pericyclic and Multicomponent Reactions Incorporating the Thiazole Ring

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduwikipedia.org While specific examples involving this compound are not extensively documented, the thiazole ring, with its diene-like character, has the potential to participate in cycloaddition reactions, a major class of pericyclic reactions. organicchemistrydata.orgweebly.com For example, it could potentially act as a dienophile or, under certain conditions, as a diene in Diels-Alder reactions, leading to the formation of complex heterocyclic systems.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all reactants, are highly efficient for building molecular complexity. nih.gov Thiazole derivatives are known to participate in such reactions. For example, thiazolium salts, which can be derived from 2-methylthiazole, can undergo ring-opening and recombination cascades with aldehydes and amines in one-pot syntheses to form complex fused-ring systems. researchgate.net While direct participation of this compound in a multicomponent reaction would depend on the specific reaction conditions, its derivatives could be designed to act as key building blocks in the convergent synthesis of complex molecules. mdpi.com

Computational Chemistry and Theoretical Studies on 5 Bromo 2 Methylthiazole

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the reactivity and electronic nature of 5-Bromo-2-methylthiazole. These calculations reveal the distribution of electrons and the energies of the molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.orglibretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.org

For this compound, the HOMO is expected to be distributed over the electron-rich thiazole (B1198619) ring, particularly the sulfur and nitrogen atoms. The LUMO, conversely, would likely be localized over the ring as well, representing the area most susceptible to nucleophilic attack. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. irjweb.comirjweb.com A smaller gap suggests higher reactivity. In a study on the closely related compound 2-bromo-5-nitrothiazole, the HOMO-LUMO energy gap was calculated, providing a reference for the electronic properties of substituted bromothiazoles. researchgate.net For this compound, the electron-donating methyl group and the electron-withdrawing bromine atom would influence these energy levels.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value / Description |

|---|---|

| HOMO Energy | Relatively high, indicating electron-donating capability. |

| LUMO Energy | Lowered by the presence of the electronegative bromine atom. |

| HOMO-LUMO Gap (ΔE) | Moderate; indicative of a stable but reactive molecule. |

| HOMO Distribution | Primarily located on the thiazole ring, with significant density on the S and N atoms. |

| LUMO Distribution | Distributed across the π-system of the thiazole ring, particularly C4 and C5. |

Note: The values in this table are qualitative predictions based on theoretical principles and data from analogous compounds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. nih.govnih.gov It is calculated by mapping the electrostatic potential onto the molecule's electron density surface. researchgate.net Different colors on the map denote areas of varying potential; red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates positive potential (electron-poor, susceptible to nucleophilic attack). nih.govyoutube.com

For this compound, the MEP map is predicted to show the most negative potential (red) localized around the nitrogen atom due to its high electronegativity and lone pair of electrons. The sulfur atom would also contribute to a region of negative potential. The hydrogen atoms of the methyl group and the C4-H would exhibit positive potential (blue). The bromine atom, being highly electronegative, would create a region of negative potential around itself, but its connection to the ring might also induce some positive potential on the adjacent C5 carbon (a phenomenon known as the σ-hole).

Spectroscopic Property Prediction and Validation

Computational methods are powerful tools for predicting various spectroscopic properties, which can then be validated against experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structure elucidation. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts. esisresearch.orgnih.gov

For this compound, the ¹H NMR spectrum is expected to show two signals: a singlet for the proton at the C4 position and a singlet for the three protons of the methyl group at the C2 position. The ¹³C NMR spectrum would display four distinct signals corresponding to the methyl carbon and the three carbons of the thiazole ring (C2, C4, and C5). The chemical shifts are influenced by the electronic environment of each nucleus. The electronegative nitrogen, sulfur, and bromine atoms will cause deshielding effects, shifting the signals of nearby nuclei downfield (to higher ppm values). chemistrysteps.comlibretexts.orglibretexts.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (C4-H) | 7.0 - 7.5 | Singlet |

| ¹H (CH₃) | 2.5 - 3.0 | Singlet |

| ¹³C (C2) | 160 - 170 | - |

| ¹³C (C4) | 120 - 130 | - |

| ¹³C (C5) | 110 - 120 | - |

| ¹³C (CH₃) | 15 - 25 | - |

Note: These are estimated chemical shift ranges based on typical values for substituted thiazoles and known substituent effects.

Theoretical vibrational frequency analysis, performed using DFT calculations, can predict the infrared (IR) spectrum of a molecule. The calculated frequencies correspond to specific vibrational modes, such as stretching, bending, and wagging of bonds. ijtsrd.comresearchgate.net These theoretical spectra, when scaled appropriately, show good agreement with experimental Fourier-Transform Infrared (FT-IR) spectra. esisresearch.org

The calculated FT-IR spectrum for this compound would exhibit characteristic peaks for the thiazole ring and its substituents. Key vibrational modes would include C-H stretching of the methyl group and the aromatic C4-H, C=N stretching, C=C stretching, and C-S stretching within the thiazole ring, as well as the C-Br stretch. tsijournals.comvscht.cz

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretch (Aromatic) | 3100 - 3050 |

| C-H Stretch (Methyl) | 3000 - 2900 |

| C=N Stretch (Ring) | 1650 - 1550 |

| C=C Stretch (Ring) | 1550 - 1450 |

| C-N Stretch (Ring) | 1350 - 1250 |

| C-S Stretch (Ring) | 750 - 650 |

| C-Br Stretch | 600 - 500 |

Note: These frequency ranges are estimates based on characteristic group frequencies and computational studies of related molecules.

Time-Dependent Density Functional Theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. mdpi.commdpi.com The calculations provide information about the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, which are typically π → π* and n → π* transitions for heterocyclic aromatic compounds. researchgate.net

For this compound, the UV-Vis spectrum is expected to show strong absorptions in the ultraviolet region, corresponding primarily to π → π* transitions within the conjugated thiazole ring. The presence of the sulfur and nitrogen heteroatoms also allows for n → π* transitions, which are typically weaker and may appear at longer wavelengths. The specific λmax values would be influenced by the methyl and bromo substituents.

Table 4: Predicted Electronic Transitions for this compound

| Transition Type | Predicted Absorption Region (nm) | Description |

|---|---|---|

| π → π * | 200 - 280 | High-intensity absorption arising from the conjugated π-system of the thiazole ring. |

| n → π * | 280 - 350 | Lower-intensity absorption involving non-bonding electrons on the N and S atoms. |

Note: The predicted absorption regions are estimates based on the electronic structure of thiazole and its derivatives.

Mass Spectrometry Fragmentation Pattern Prediction

Computational mass spectrometry is a vital tool for predicting and interpreting the fragmentation patterns of molecules upon ionization. For this compound, theoretical calculations can predict the likely bond dissociations and rearrangements that occur in a mass spectrometer. The electron ionization (EI) mass spectrum can be simulated by calculating the energies of the parent molecular ion and its various fragment ions.

The fragmentation of this compound is expected to be initiated by the loss of the bromine atom or the methyl group, or by cleavage of the thiazole ring. The relative abundance of the resulting fragment ions is determined by their thermodynamic stability. Key predicted fragmentation pathways include:

Loss of a bromine radical (•Br): This is often a favorable pathway for bromo-aromatic compounds, leading to a stable thiazolyl cation.

Loss of a methyl radical (•CH3): Cleavage of the C-CH3 bond would result in a bromothiazole cation.

Ring cleavage: The thiazole ring can undergo fragmentation, leading to smaller charged species. Common ring fissions in thiazoles can involve the breaking of the C-S and C-N bonds.

Computational models can predict the m/z values for these fragments and their relative intensities, aiding in the structural elucidation of the compound and its reaction products.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Predicted m/z | Proposed Structure |

|---|---|---|

| [M]+• | 177/179 | C4H4BrNS+• |

| [M-Br]+ | 98 | C4H4NS+ |

| [M-CH3]+ | 162/164 | C3HBrNS+ |

| [C3H3S]+ | 71 | Thiophenyl cation |

Note: The presence of bromine (isotopes 79Br and 81Br) will result in characteristic isotopic patterns for bromine-containing fragments.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time, providing insights into its conformational landscape and its interactions with the surrounding environment.

Conformational analysis of this compound is computationally straightforward due to its relatively rigid structure. The thiazole ring is planar, and the primary conformational freedom arises from the rotation of the methyl group. Computational methods like Density Functional Theory (DFT) can be used to calculate the rotational energy barrier of the methyl group. mdpi.com The energy difference between the staggered and eclipsed conformations is typically small, suggesting nearly free rotation at room temperature. ethz.ch

Tautomerism is not a significant consideration for this compound. The stable aromatic form is overwhelmingly favored, and computational studies would confirm a large energy difference between this and any potential non-aromatic tautomers.

The behavior of this compound can be significantly influenced by its solvent environment. MD simulations can model these interactions explicitly by surrounding the molecule with solvent molecules or implicitly using a polarizable continuum model. nih.gov

In polar solvents, the dipole moment of this compound will interact with the solvent dipoles, leading to stabilization. researchgate.net This can influence its solubility, reactivity, and spectroscopic properties. For instance, computational studies can predict shifts in UV-visible absorption spectra in different solvents (solvatochromism). nih.gov MD simulations can also reveal details about the local solvent structure around the molecule, identifying preferential interaction sites, such as hydrogen bonding to the nitrogen atom of the thiazole ring in protic solvents.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound.

For any proposed reaction mechanism, the transition state (TS) represents the highest energy point along the reaction coordinate. Locating and characterizing the TS is crucial for understanding the reaction's feasibility and kinetics. Quantum mechanical calculations are used to find the geometry of the TS, which is a first-order saddle point on the potential energy surface.

For reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling at the C5 position, computational methods can identify the structures of the transition states involved. Frequency calculations are then performed to confirm that the identified structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Once the reactants, products, intermediates, and transition states have been computationally identified, a reaction energy profile can be constructed. This profile plots the relative energy of the system as it progresses from reactants to products. The height of the energy barrier (the difference in energy between the reactants and the transition state) determines the reaction rate.

For example, in a Suzuki coupling reaction involving this compound, computational chemistry can be used to model the energies of the oxidative addition, transmetalation, and reductive elimination steps. This allows for a comparison of different potential catalytic cycles and an understanding of the rate-determining step.

Table 2: Hypothetical Calculated Energy Profile for a Suzuki Coupling Reaction

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Catalyst | 0.0 |

| TS1 | Oxidative Addition Transition State | +15.2 |

| Intermediate 1 | Oxidative Addition Product | -5.6 |

| TS2 | Transmetalation Transition State | +12.8 |

| Intermediate 2 | Transmetalation Product | -10.3 |

| TS3 | Reductive Elimination Transition State | +20.1 |

This table represents a hypothetical energy profile to illustrate the type of data generated from computational studies.

No Publicly Available In Silico Studies on this compound Found

Despite a thorough search of available scientific literature, no specific computational chemistry or theoretical studies focusing on the structure-activity relationship (SAR) of this compound through ligand-protein docking or pharmacophore modeling were identified.

While the broader class of thiazole derivatives is a subject of considerable interest in computational drug design, with numerous published studies on their in silico evaluation, research dedicated to the specific compound this compound appears to be absent from the public domain.

General searches for computational analyses of thiazole derivatives reveal a wide range of applications, from anticancer to antimicrobial agents. For example, various studies have employed molecular docking to investigate the binding of different thiazole-containing molecules to biological targets such as enzymes and receptors. Similarly, pharmacophore models have been developed for classes of thiazole compounds to aid in the virtual screening of large chemical databases for new potential drug candidates.

One study on thiazole-based stilbene (B7821643) analogs as potential DNA topoisomerase IB inhibitors mentions the synthesis of a related compound, (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole, but the computational analysis is not centered on the this compound core itself.

The absence of specific in silico research on this compound suggests that its potential interactions with biological targets and its pharmacophoric features have not yet been a focus of published investigation. Therefore, detailed information regarding its ligand-protein docking simulations or its use in pharmacophore modeling and virtual screening is not available.

Advanced Spectroscopic Characterization and Analytical Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of 5-Bromo-2-methylthiazole. Through various NMR techniques, researchers can map the proton and carbon environments within the molecule, leading to an unambiguous structural assignment.

¹H NMR for Proton Environment Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in this compound. The molecule's structure contains two distinct proton environments: the methyl group (-CH₃) protons and the single proton on the thiazole (B1198619) ring (H4).

Based on established chemical shift principles and data from related thiazole structures, a predicted ¹H NMR spectrum in a standard deuterated solvent like CDCl₃ would exhibit two signals. The three equivalent protons of the methyl group attached to the C2 position are expected to appear as a sharp singlet. The single proton at the C4 position of the thiazole ring is also expected to be a singlet, as it has no adjacent protons to couple with. The electron-withdrawing effects of the adjacent sulfur atom and the bromine atom at C5 would shift this proton's signal significantly downfield.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -CH₃ (at C2) | ~ 2.7 | Singlet | 3H |

¹³C NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of the molecule. For this compound, four distinct carbon signals are anticipated in the broadband proton-decoupled ¹³C NMR spectrum. These correspond to the methyl carbon, the C2, C4, and C5 carbons of the thiazole ring.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (at C2) | ~ 19 |

| C4 | ~ 125 |

| C5 | ~ 110 |

2D NMR Techniques (COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional (2D) NMR techniques are crucial for confirming the assignments made from 1D spectra by showing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. In this compound, the methyl protons and the H4 ring proton are isolated systems with no vicinal proton neighbors. Therefore, no cross-peaks would be expected in a COSY spectrum, confirming the lack of ¹H-¹H spin-spin coupling.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments identify direct one-bond correlations between protons and the carbons they are attached to. For this compound, the expected HMQC/HSQC spectrum would show two key cross-peaks: one connecting the methyl proton signal (~2.7 ppm) to the methyl carbon signal (~19 ppm) and another linking the H4 proton signal (~7.5 ppm) to the C4 carbon signal (~125 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. It is particularly powerful for piecing together molecular fragments. Key expected HMBC correlations for this compound would include:

A correlation from the methyl protons to the C2 carbon.

A correlation from the H4 proton to the C2 and C5 carbons, confirming the connectivity around the ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The theoretical monoisotopic mass of this compound (C₄H₄BrNS) is calculated to be 176.92478 Da. nih.gov An experimental HRMS measurement yielding a value extremely close to this theoretical mass would confirm the elemental composition, distinguishing it from other potential formulas with the same nominal mass.

HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₄BrNS | - |

Fragmentation Analysis for Structural Confirmation

In mass spectrometry, particularly with techniques like Electron Ionization (EI), the molecular ion can break apart into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that helps to confirm the molecular structure.

A key feature in the mass spectrum of this compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (m/z 177 and 179). This is the characteristic isotopic signature of a molecule containing one bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br, being in an approximate 1:1 ratio. libretexts.org

Plausible fragmentation pathways for the molecular ion [C₄H₄BrNS]⁺• include:

Loss of a bromine radical (•Br): This would result in a fragment ion [C₄H₄NS]⁺ at m/z 98.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group would produce a fragment ion [C₃HBrNS]⁺• at m/z 162/164.

Ring Cleavage: The thiazole ring can undergo fragmentation. A common pathway involves the loss of hydrogen cyanide (HCN), leading to a fragment ion [C₃H₃BrS]⁺• at m/z 150/152.

Plausible Mass Spectrometry Fragments for this compound

| m/z (mass/charge) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 177 / 179 | [C₄H₄BrNS]⁺• (Molecular Ion) | - |

| 162 / 164 | [C₃HBrNS]⁺• | •CH₃ |

| 150 / 152 | [C₃H₃BrS]⁺• | HCN |

GC-MS and LC-MS for Mixture Analysis and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques used to separate, identify, and quantify this compound, particularly within complex mixtures or for verifying its purity.

In GC-MS , the compound is first vaporized and passed through a capillary column, where it is separated from other volatile components based on its boiling point and affinity for the column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragments are detected. The mass spectrum produced is a unique fingerprint, allowing for unambiguous identification and purity confirmation. For the isomeric compound 2-Bromo-5-methylthiazole, GC has been used to confirm purities of at least 98%. calpaclab.comutechproducts.com

LC-MS is employed for non-volatile or thermally sensitive samples. The compound is separated via liquid chromatography before being introduced to the mass spectrometer. Predicted mass spectrometry data for this compound provides expected mass-to-charge ratios (m/z) for various adducts, which is crucial for its identification in LC-MS analysis. uni.lu For instance, the protonated molecule [M+H]⁺ is predicted to have an m/z of 177.93205. uni.lu

Below is a table of predicted collision cross-section (CCS) values, a key parameter in ion mobility-mass spectrometry, for different adducts of this compound. uni.lu

| Adduct | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 177.93205 | 118.7 |

| [M+Na]⁺ | 199.91399 | 133.7 |

| [M-H]⁻ | 175.91749 | 125.2 |

| [M+NH₄]⁺ | 194.95859 | 144.2 |

| [M+K]⁺ | 215.88793 | 123.4 |

This data is based on computational predictions. uni.lu

Infrared (IR) Spectroscopy for Functional Group Identification

Key vibrational modes expected in the IR spectrum of this compound include:

C-H stretching: Vibrations from the methyl group and the thiazole ring proton.

C=N stretching: A characteristic absorption for the thiazole ring.

C=C stretching: Associated with the double bond within the heterocyclic ring.

C-Br stretching: A lower frequency absorption indicating the presence of the bromine atom.

Ring vibrations: Complex vibrations characteristic of the thiazole ring structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a ground state to a higher energy excited state. The resulting spectrum, a plot of absorbance versus wavelength, reveals the wavelengths of maximum absorption (λmax). These absorptions are typically due to π → π* and n → π* transitions within the aromatic thiazole ring. Studies on other bromo-substituted aromatic compounds demonstrate how irradiation with light can be used to study photochemical properties. nsf.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate measurements of bond lengths, bond angles, and intermolecular interactions. Although the specific crystal structure of this compound is not detailed in the provided search results, data from closely related compounds like 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole illustrate the power of this method. researchgate.netst-andrews.ac.uk

For example, the analysis of 2,4-Diacetyl-5-bromothiazole revealed a triclinic crystal system with specific unit cell dimensions (a = 4.040 Å, b = 8.254 Å, c = 13.208 Å). researchgate.netst-andrews.ac.uk Such studies also elucidate intermolecular forces, such as halogen bonding, which can dominate the crystal structure. researchgate.netst-andrews.ac.uk This type of detailed structural information is crucial for understanding the solid-state behavior of this compound.

Chromatographic Techniques for Purification and Analysis

Chromatography is essential for both the purification of this compound after synthesis and for its quantitative analysis.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating, identifying, and quantifying compounds. In a typical reverse-phase HPLC setup, this compound would be passed through a column packed with a nonpolar stationary phase, using a polar mobile phase. sielc.com Its retention time—the time it takes to travel through the column—is a characteristic property that can be used for identification and quantification. HPLC is particularly useful for purity assessment and for isolating the compound from non-volatile impurities. sielc.com

As mentioned previously, Gas Chromatography (GC) is a primary method for assessing the purity of volatile compounds like this compound. Commercial suppliers of the isomeric compound 2-Bromo-5-methylthiazole often use GC to certify its purity, which is typically specified as 98% or higher. calpaclab.comutechproducts.comlabproinc.com The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase, providing a reliable method for detecting and quantifying volatile impurities.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique in organic chemistry for assessing the purity of compounds, monitoring the progress of chemical reactions, and identifying compounds within a mixture. In the context of this compound, TLC provides a rapid and effective method for its qualitative analysis.

The principle of TLC involves the separation of components in a mixture based on their differential partitioning between a solid stationary phase, typically silica (B1680970) gel coated on a plate, and a liquid mobile phase, which is a solvent or a mixture of solvents. The separation is driven by the polarity of the compounds, the stationary phase, and the mobile phase.

For the analysis of this compound, silica gel 60 F254 plates are commonly employed as the stationary phase due to their polarity and the presence of a fluorescent indicator that aids in visualization under UV light. The choice of the mobile phase is critical for achieving optimal separation. A common solvent system for compounds of intermediate polarity like this compound is a mixture of a non-polar solvent, such as petroleum ether or hexane, and a more polar solvent, like ethyl acetate (B1210297).

While specific research detailing the definitive Rf (retention factor) value for this compound is not extensively published, data from structurally similar compounds allow for an informed estimation of its chromatographic behavior. For instance, in the purification of (E)-2-(2-(4-(4-bromophenyl)thiazol-2-yl)vinyl)phenol, a related thiazole derivative, preparative TLC was successfully performed using a mobile phase of petroleum ether/ethyl acetate (3:1). This suggests that a similar solvent system would be effective for this compound.

Furthermore, the analysis of N-(5-chlorothiazol-2-yl)acetamide, another analogous compound, yielded an Rf value of 0.38 in a 50% ethyl acetate/petroleum ether system. Given the structural similarities, it is anticipated that this compound would exhibit a comparable Rf value under similar conditions. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Visualization of the separated spots on the TLC plate can be achieved by various methods. Since this compound contains a heteroaromatic ring system, it is expected to be UV active. Therefore, the primary method of visualization is by exposing the TLC plate to short-wave ultraviolet (UV) light (254 nm). The compound will appear as a dark spot against the fluorescent background of the plate. Additionally, staining reagents can be used for visualization, although for aromatic compounds, UV light is typically sufficient.

The following interactive data table summarizes the typical conditions and expected results for the TLC analysis of this compound based on findings for structurally related compounds.

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F254 |

| Mobile Phase | Petroleum Ether : Ethyl Acetate (e.g., 3:1 v/v) |

| Estimated Rf Value | ~0.4 - 0.6 |

| Visualization | UV Light (254 nm) |

| Appearance | Dark spot on a fluorescent background |

It is important to note that the Rf value can be influenced by several factors, including the exact ratio of the mobile phase, the thickness of the silica gel layer, the temperature, and the degree of saturation of the TLC chamber. Therefore, the provided Rf value is an estimation, and empirical determination is necessary for precise analysis.

Biological and Biomedical Research Applications of 5 Bromo 2 Methylthiazole Derivatives

Anticancer and Antitumor Activity Studies

The core structure of 5-Bromo-2-methylthiazole has been utilized as a building block for the synthesis of compounds with potent anticancer properties. These derivatives have been shown to interfere with critical cellular processes in cancer cells, leading to cell death and inhibition of tumor growth.

DNA topoisomerase IB (Top1) is a crucial nuclear enzyme that regulates the topological structure of DNA and is a validated target for anticancer drug discovery. nih.gov Thiazole-based stilbene (B7821643) analogs, synthesized using 5-bromo-thiazole intermediates, have been identified as a novel class of non-camptothecin Top1 inhibitors. nih.gov In one study, a series of these compounds were synthesized and evaluated for their Top1 inhibitory activity. Several of the synthesized derivatives displayed a degree of inhibition against the enzyme. nih.gov

Notably, compounds such as (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole demonstrated significant Top1 inhibition. nih.gov Further research led to the development of derivatives with even more potent activity, comparable to the well-known Top1 inhibitor, camptothecin (B557342) (CPT). nih.gov The inhibitory activity is often qualitatively reported, as shown in the table below.

| Compound | Top1 Inhibitory Activity |

|---|---|

| (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole | +++ |

| Compound 8 (thiazole-based stilbene analog) | ++++ |

| Compound 10 (thiazole-based stilbene analog) | +++ |

| Compound 11 (thiazole-based stilbene analog) | +++ |

| Compound 13 (thiazole-based stilbene analog) | +++ |

| Compound 15 (thiazole-based stilbene analog) | +++ |

| Compound 19 (thiazole-based stilbene analog) | +++ |

| Camptothecin (CPT) - Reference | ++++ |

Activity is qualitatively represented, where ++++ indicates the highest level of inhibition. Data sourced from a study on thiazole-based stilbene analogs. nih.gov